DBCO-PEG4-PAB-MMAE, also known as Dibenzocyclooctyne-Polyethylene Glycol 4-PAB-Monomethyl Auristatin E, is a sophisticated reagent primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapies. This compound integrates bioorthogonal click chemistry with a cleavable linker, enabling precise drug delivery mechanisms that enhance therapeutic efficacy while minimizing side effects. The structure consists of several key components: a dibenzocyclooctyne group for rapid and efficient conjugation, a polyethylene glycol spacer for improved solubility, and a PAB (para-aminobenzyl) linker that facilitates the release of the cytotoxic agent monomethyl auristatin E within cancer cells .
DBCO-PEG4-PAB-MMAE is classified as a chemical reagent specifically designed for research applications in biochemistry and pharmacology. It is available from various suppliers, including AxisPharm and Creative Biolabs, which provide high-purity variants for laboratory use. The compound's CAS number is 2129164-91-4, indicating its unique identification in chemical databases .
The synthesis of DBCO-PEG4-PAB-MMAE typically involves several steps:
DBCO-PEG4-PAB-MMAE features a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 1658.03 g/mol .
The structural integrity can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's purity and composition.
DBCO-PEG4-PAB-MMAE undergoes specific chemical reactions that are pivotal for its application in ADCs:
These reactions are designed to occur under physiological conditions, making DBCO-PEG4-PAB-MMAE suitable for in vivo applications without interfering with normal biological processes.
The mechanism of action of DBCO-PEG4-PAB-MMAE involves:
The efficacy of this mechanism has been demonstrated in various preclinical studies, highlighting its potential in treating different types of cancers.
Relevant data include its melting point and boiling point, which are not explicitly stated but can be inferred from similar compounds in literature.
DBCO-PEG4-PAB-MMAE is primarily utilized in:
This compound represents a significant advancement in therapeutic strategies aimed at improving patient outcomes in oncology through targeted drug delivery systems .
The DBCO (dibenzocyclooctyne) group serves as a cornerstone of bioorthogonal chemistry in ADC synthesis due to its exceptional reactivity in copper-free click reactions. Its ring strain (~19 kcal/mol) significantly lowers the activation energy required for [3+2] cycloaddition with azide groups, achieving rate constants (k) of 0.1–1.0 M⁻¹s⁻¹ in physiological conditions. This strain-promoted mechanism eliminates cytotoxic copper catalysts, preserving antibody integrity during conjugation. Studies confirm DBCO-azide ligation achieves >95% conjugation efficiency within 2 hours at 25°C, outperforming traditional maleimide chemistry (~60–80% efficiency) [1] [3] [5].
DBCO’s bicyclic structure enables site-specific modification of biomolecules without interfering with native biological processes. Its hydrophobic nature is mitigated through strategic PEGylation, reducing nonspecific binding. When functionalized onto antibodies via glycan engineering or Sortase A tags, DBCO maintains antigen-binding affinity (confirmed by SPR analysis) while enabling precise payload attachment. This orthogonality is critical for synthesizing homogeneous ADCs with drug-to-antibody ratios (DAR) of 2–4, minimizing aggregation [3] [6].
Table 1: DBCO Conjugation Efficiency vs. Alternative Methods
| Conjugation Method | Reaction Time (h) | Efficiency (%) | Requires Catalyst? |
|---|---|---|---|
| DBCO-Azide SPAAC | 1–2 | >95 | No |
| Copper-Catalyzed (CuAAC) | 4–6 | 70–85 | Yes (cytotoxic) |
| Maleimide-Thiol | 12–24 | 60–80 | No (pH-sensitive) |
The tetraethylene glycol (PEG4) spacer in DBCO-PEG4-PAB-MMAE dramatically enhances aqueous solubility (>150 mg/mL in DMSO), preventing aggregation of the hydrophobic MMAE payload. PEG4’s ethylene oxide units form hydrogen bonds with water, increasing conjugate bioavailability. In vitro studies show PEG4 reduces plasma protein binding by 40% compared to non-PEGylated linkers, minimizing off-target clearance and improving tumor accumulation. Additionally, PEG4 shields the DBCO group from nucleophilic serum components, enhancing linker stability (t₁/₂ > 72 hours in plasma) [1] [4].
PEG4’s 19-atom chain balances steric flexibility with minimal immunogenicity. Longer PEG chains (e.g., PEG12) increase hydrodynamic radius but risk anti-PEG antibody formation, accelerating blood clearance. Conversely, shorter spacers (e.g., PEG2) limit payload solubility and accessibility. Pharmacokinetic analyses reveal PEG4-equipped ADCs exhibit:
Table 2: Pharmacokinetic Properties of ADCs with Variable PEG Spacers
| PEG Length (Atoms) | Solubility (mg/mL) | Plasma t₁/₂ (h) | Tumor Uptake (%) |
|---|---|---|---|
| PEG2 | ~50 | 45 | 8.2 |
| PEG4 | >150 | 78 | 12.5 |
| PEG8 | >200 | 95 | 11.1 |
| PEG12 | >250 | 110 | 9.8 |
The valine-citrulline (Val-Cit) dipeptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Carbodiimide coupling agents (e.g., HATU/DIPEA) ensure >98% coupling efficiency while suppressing epimerization. Citrulline’s non-natural structure prevents recognition by serum proteases, conferring linker stability during systemic circulation (t₁/₂ > 120 hours). Cathepsin B cleavage occurs selectively in lysosomes, with kcat/Km values ~2.5 × 10⁴ M⁻¹s⁻¹—100-fold higher than for non-malignant cells [3] [7].
The para-aminobenzyloxycarbonyl (PAB) group bridges Val-Cit and MMAE, undergoing 1,6-elimination post-proteolysis. Upon cathepsin B cleavage, the PAB spacer decomposes into quinone methide and CO₂, releasing MMAE within 5 minutes. This self-immolation prevents residual linker fragments from altering MMAE’s cytotoxicity (IC50 = 0.1–1 nM). In vitro studies confirm 95% MMAE release from DBCO-PEG4-Val-Cit-PAB-MMAE within lysosomal pH (4.5–5.0), versus <5% at physiological pH [4] [8].
Sortase A (SrtA) enables C-terminal antibody modification via LPXTG motif recognition. A bifunctional GGG-PEG₄-azide handle is first ligated to antibodies using SrtA (50:1 molar ratio, 4 hours, 37°C). Subsequent SPAAC with DBCO-PEG4-PAB-MMAE yields homogeneous ADCs with DAR 3.3–3.8, versus DAR 1.4 for direct enzymatic conjugation. This chemo-enzymatic approach reduces toxin waste by 98% (only 2-fold molar excess needed vs. 100-fold for enzymatic methods) and eliminates maleimide instability [5] [7].
Endoglycosidase-mediated remodeling enables site-specific conjugation at Fc glycans. Native IgG glycans are first deglycosylated by Endo-S to expose GlcNAc residues. Azide-modified N-glycans (e.g., N₃-sialylglycopeptides) are then attached via Endo-S2 glycosynthases. DBCO-PEG4-PAB-MMAE undergoes SPAAC with azide-functionalized glycans, producing gsADCs with uniform DAR 2.0. This strategy preserves >95% antigen binding and accelerates internalization by 49% compared to lysine-conjugated ADCs [6] [10].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: